molecular formula C15H19NO4 B1378355 N-Boc-3-(hydroxymethyl)-7-methoxyindole CAS No. 1260683-23-5

N-Boc-3-(hydroxymethyl)-7-methoxyindole

Cat. No. B1378355
M. Wt: 277.31 g/mol
InChI Key: KOBFKFHYNKBQCB-UHFFFAOYSA-N
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Description

N-Boc-protected amines are a class of compounds used in organic chemistry. The Boc group (tert-butyloxycarbonyl) is a protecting group for amines, which can be removed under acidic conditions .


Synthesis Analysis

The formation of Boc-protected amines is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using Boc2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .


Molecular Structure Analysis

The molecular structure of N-Boc-protected amines generally consists of the amine group, the Boc protecting group, and any additional functional groups present in the molecule .


Chemical Reactions Analysis

N-Boc deprotection is a common reaction in pharmaceutical research and development. Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected amines can vary widely depending on the specific compound. For example, the melting point, boiling point, and density can all differ .

Scientific Research Applications

Synthesis and Reactivity

  • Phytoalexin Synthesis : The transformation of indole glucosinolate derivatives under acidic conditions leads to the synthesis of potent phytoalexins like rapalexin A via Lossen type rearrangement. Alternatively, under basic conditions, a novel 1-thioimidocarbonyl-β-d-glucopyranose heterocyclic system can be obtained via Neber type rearrangement, showcasing the divergent reactivity of these compounds (Pedras, To, & Schatte, 2016).
  • N-Methoxyindoles Production : N-Methoxyindoles, with significant relevance in medicinal chemistry, can be produced from the reaction between nitrosoarenes and alkynes. This process provides an efficient synthesis pathway for phytoalexin analogues (Penoni et al., 2006).

Polymer and Material Chemistry

  • Thermal Decomposition in Polymer Chemistry : A tert-butoxycarbonyl (BOC) group, often used in organic synthesis and polymer materials chemistry for protecting functional groups, showcases its utility in the study of radical polymerization and copolymerizations of various methacrylates. The thermal decomposition behavior of these polymers is crucial for understanding the stability and degradation of polymer materials (Jing, Suzuki, & Matsumoto, 2019).

Medicinal Chemistry and Natural Products

  • Synthesis of Biologically Active Compounds : The catalytic synthesis of 3-amino-3-aryl-2-oxindoles, which are important biologically active compounds, has been achieved using a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This showcases the role of N-Boc-3-(hydroxymethyl)-7-methoxyindole derivatives in synthesizing compounds with potential biological activity (Marques & Burke, 2016).
  • Natural Product Synthesis : The synthesis of natural products like scalaridine A involves the use of N-Boc protected indoles, highlighting their importance in the field of natural product synthesis (Kim & Sperry, 2015).

Safety And Hazards

As with all chemicals, N-Boc-protected amines should be handled with care. Safety data sheets provide information on potential hazards, first aid measures, and protective equipment .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-7-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)11-6-5-7-12(19-4)13(11)16/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBFKFHYNKBQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-(hydroxymethyl)-7-methoxyindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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